molecular formula C6H14N2O3S B14798925 2-(tert-Butylsulfonyl)-N'-hydroxyacetimidamide

2-(tert-Butylsulfonyl)-N'-hydroxyacetimidamide

Cat. No.: B14798925
M. Wt: 194.25 g/mol
InChI Key: KIKAYOSKNCDOJL-UHFFFAOYSA-N
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Description

2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide is an organic compound that features a tert-butylsulfonyl group attached to an N’-hydroxyacetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide typically involves the hydroxysulfonylation of alkenes. One common method includes the treatment of styrene derivatives with tert-butylsulfinamide under open-air conditions, using copper sulfate as a catalyst . This reaction proceeds under mild conditions and yields the desired product in moderate to good yields.

Industrial Production Methods

While specific industrial production methods for 2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions can produce the corresponding amines.

Scientific Research Applications

2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide involves its ability to participate in various chemical reactions due to the presence of the tert-butylsulfonyl and N’-hydroxyacetimidamide groups. These functional groups allow the compound to act as both an electrophile and a nucleophile, facilitating a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide is unique due to its combination of functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions under mild conditions makes it a valuable compound in both academic and industrial research.

Properties

Molecular Formula

C6H14N2O3S

Molecular Weight

194.25 g/mol

IUPAC Name

2-tert-butylsulfonyl-N'-hydroxyethanimidamide

InChI

InChI=1S/C6H14N2O3S/c1-6(2,3)12(10,11)4-5(7)8-9/h9H,4H2,1-3H3,(H2,7,8)

InChI Key

KIKAYOSKNCDOJL-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)S(=O)(=O)C/C(=N/O)/N

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(=NO)N

Origin of Product

United States

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